2,2-dichloro-N-mesitylacetamide
Description
Properties
IUPAC Name |
2,2-dichloro-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-6-4-7(2)9(8(3)5-6)14-11(15)10(12)13/h4-5,10H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEERKYJROPJRCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-N-mesitylacetamide typically involves the chlorination of N-mesitylacetamide. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective chlorination at the alpha position.
Industrial Production Methods: Industrial production of 2,2-dichloro-N-mesitylacetamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloro-N-mesitylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxamides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of N-mesitylacetamide or other partially reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: N-mesitylacetamide derivatives.
Oxidation: Oxamides and related compounds.
Reduction: Partially or fully reduced amides.
Scientific Research Applications
2,2-Dichloro-N-mesitylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-mesitylacetamide involves its interaction with molecular targets through its reactive chlorine atoms and mesityl group. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, depending on the specific application. The pathways involved may include oxidative stress induction, enzyme inhibition, or interaction with cellular membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Diallyl-2,2-dichloroacetamide (Dichlormid, CAS 37764-25-3)
- Structure : Contains a dichloroacetamide core but substitutes the mesityl group with diallylamine (N,N-diallyl).
- Molecular Weight : 208.09 g/mol .
- Applications : Primarily used as a herbicide safener to protect crops from herbicide toxicity .
- Synthesis : Produced via amide formation between dichloroacetyl chloride and diallylamine .
Alachlor (CAS 15972-60-8)
- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
- Key Differences : Replaces the mesityl group with a 2,6-diethylphenyl moiety and adds a methoxymethyl substituent.
- Applications : A pre-emergent herbicide widely used in agriculture .
- Safety : Requires careful handling due to ecological toxicity and regulatory restrictions .
2-Chloro-N,N-diphenylacetamide (CAS 100721-33-3)
- Structure : Features two phenyl groups on the nitrogen atom instead of a mesityl group.
- Molecular Weight : 245.71 g/mol .
2,2-Diphenylacetamide Derivatives
- Structure : Lacks chlorine atoms but includes two phenyl groups on the acetamide carbon.
- Applications : Used to synthesize pharmaceuticals such as loperamide (anti-diarrheal) and darifenacin (anticholinergic) .
- Crystallography : Exhibits intermolecular hydrogen bonding (N–H⋯O) and π-π stacking, which stabilize crystal structures .
Structural and Functional Analysis
Impact of Substituents
- Chlorine Atoms: Increase electronegativity and reactivity, making the compound more susceptible to nucleophilic substitution compared to non-chlorinated analogs.
Thermodynamic and Physical Properties
Q & A
Q. What are the established synthetic routes for 2,2-dichloro-N-mesitylacetamide?
The compound is synthesized via nucleophilic substitution reactions. A common method involves reacting mesitylamine (2,4,6-trimethylaniline) with 2,2-dichloroacetyl chloride in anhydrous dichloromethane under nitrogen. Triethylamine is added to neutralize HCl, and the mixture is refluxed for 6–8 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product . Alternative routes use chloroacetylating agents (e.g., thionyl chloride) with mesitylamine derivatives under controlled pH and temperature .
Q. Which analytical techniques are recommended for characterizing 2,2-dichloro-N-mesitylacetamide?
- NMR Spectroscopy : and NMR confirm structure via chemical shifts (e.g., mesityl aromatic protons at δ 6.8–7.2 ppm, dichloroacetamide carbonyl at ~168 ppm) .
- HPLC/GC : Purity analysis using reverse-phase HPLC (C18 column, acetonitrile/water) or GC with flame ionization detection .
- X-ray Crystallography : For crystal structure determination (e.g., CCDC-1951022 protocol) .
Q. What safety protocols are critical for handling 2,2-dichloro-N-mesitylacetamide?
Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Store at 0–6°C in sealed glass containers. Dispose via incineration or licensed waste management .
Q. What are the known biological activities of 2,2-dichloro-N-mesitylacetamide?
It acts as a herbicide safener, reducing phytotoxicity in crops by enhancing detoxification enzymes. In vitro studies show moderate antifungal activity against Fusarium spp. (MIC: 50–100 µg/mL) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 2,2-dichloro-N-mesitylacetamide in substitution reactions?
Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model reaction pathways. The electron-withdrawing dichloro group increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Solvent effects (e.g., toluene vs. DMF) are analyzed using polarizable continuum models .
Q. What experimental designs optimize reaction conditions for high-purity synthesis?
- DoE Approach : Vary temperature (60–100°C), solvent polarity, and stoichiometry to maximize yield.
- In Situ Monitoring : Use FTIR to track carbonyl intermediate formation during reflux .
- Purification : Recrystallization from ethanol/water (1:3) improves purity to >98% .
Q. How can mechanistic studies elucidate its herbicidal safener activity?
- Kinetic Analysis : Measure glutathione-S-transferase (GST) activation rates in plant extracts.
- Isotopic Labeling : -labeled analogs track metabolic pathways in Zea mays .
- Molecular Docking : Simulate binding to GST isoforms (e.g., PDB 1GSQ) to identify key interactions .
Q. What strategies resolve contradictions in reported bioactivity data?
- Meta-Analysis : Compare datasets using standardized assays (e.g., CLSI guidelines for antifungal testing).
- Structural Analog Studies : Test derivatives (e.g., 2-chloro-N-(2,4-dichlorophenyl)acetamide) to isolate substituent effects .
- Reproducibility Checks : Validate results across labs with controlled growth conditions (pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
